molecular formula C27H40O3 B12414480 (4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one

(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one

Cat. No.: B12414480
M. Wt: 416.6 g/mol
InChI Key: HQKYZTGFOOKQAV-JFOLVOCESA-N
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Description

This compound is a highly specialized deuterated cyclopropyl derivative with a complex bicyclic terpenoid backbone. Its structure includes:

  • A tetradeuteriocyclopropyl group (2,2,3,3-tetradeuteriocyclopropyl), which enhances metabolic stability via deuterium isotope effects .
  • A pentan-1-one core functionalized with a polycyclic indenyl substituent containing conjugated double bonds (4E, 2Z configurations) and stereochemical complexity (R, S configurations at multiple centers).

This compound’s structural complexity aligns with bioactive terpenoids and microbial secondary metabolites, which often exhibit pharmacological properties such as enzyme inhibition or receptor modulation . Its deuterated cyclopropyl group may reduce oxidative metabolism, a feature leveraged in drug development to prolong half-life .

Properties

Molecular Formula

C27H40O3

Molecular Weight

416.6 g/mol

IUPAC Name

(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one

InChI

InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-24,26,28,30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24+,26+,27-/m1/s1/i8D2,9D2

InChI Key

HQKYZTGFOOKQAV-JFOLVOCESA-N

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])C(=O)CC[C@@H](C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C)[2H]

Canonical SMILES

CC(CCC(=O)C1CC1)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of cyclohexylidene and indenyl intermediates, followed by the introduction of the tetradeuteriocyclopropyl group. Each step would require specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound might be studied for its potential biological activity, such as its interaction with enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry

In industry, the compound might be used in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, it might interact with enzymes by binding to their active sites, or it could modulate signaling pathways by interacting with receptors on cell surfaces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bicyclic Backbones

  • Compound A (from ):

    • Shares a bicyclic indene core but lacks deuterium and the cyclohexylidene-ethylidene system.
    • Key difference: H3' proton chemical shift (7.5 ppm vs. 7.3 ppm in ADP-ribose), attributed to acetate substitution at H3' .
    • Application : Used in glycosylation studies, unlike the deuterated compound, which is tailored for metabolic stability .
  • (R)-6-((1R,3aS,7aR,E)-4-((Z)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-2-methylheptan-2-ol ():

    • Structural similarity : Contains the same indenyl and cyclohexylidene-ethylidene framework but with tert-butyldimethylsilyl (TBS) protecting groups instead of free hydroxyls.
    • Molecular weight : 645.16 g/mol (vs. ~630–650 g/mol estimated for the target compound, accounting for deuterium).
    • Role : Likely a synthetic intermediate; TBS groups enhance solubility during synthesis .

Deuterated Analogues

  • Deuterated trichothecenes ():
    • Example: T-2 toxin derivatives with deuterium at exchangeable hydrogen sites.
    • Key feature : Deuterium incorporation stabilizes hydrogen-bonding networks in solid-state NMR studies, mirroring the deuterated cyclopropyl’s role in enhancing stability .
    • Divergence : Trichothecenes are epoxide-containing mycotoxins, unlike the target compound’s ketone and diol functionalities .

Bioactive Terpenoids

  • 8-O-Acetylshanzhiside methyl ester (): Shared traits: Polycyclic terpenoid backbone with acetyl and glycosyl groups.

Comparative Data Table

Property Target Compound Compound A () (R)-6-...-heptan-2-ol () T-2 Toxin Derivative ()
Core Structure Bicyclic indenyl + cyclohexylidene-ethylidene Bicyclic indene Similar indenyl + TBS-protected core Epoxidized trichothecene
Deuterium Incorporation Tetradeuteriocyclopropyl None None Deuterium at exchangeable sites
Key Functional Groups 3,5-Dihydroxy, pentan-1-one Acetate at H3' TBS-protected diols Epoxide, hydroxyls
Molecular Weight (g/mol) ~630–650 (estimated) Not reported 645.16 ~400–500
Application Metabolic stability studies Glycosylation research Synthetic intermediate Toxin-ribosome interaction studies

Research Findings and Implications

  • Deuterium’s Role : The tetradeuteriocyclopropyl group in the target compound likely reduces metabolic degradation, akin to deuterated trichothecenes used in NMR stability studies .
  • Structural Flexibility : Compared to 8-O-acetylshanzhiside methyl ester, the target compound’s conjugated double bonds may enhance binding specificity in enzyme inhibition .
  • Synthetic Challenges : The compound’s stereochemical complexity (4R, 1R, 3aS, etc.) necessitates advanced chiral synthesis techniques, similar to those used for TBS-protected intermediates .

Biological Activity

The compound (4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one , also known by its CAS number 186371-96-0 , is a complex organic molecule with potential biological activity. This article aims to explore its biological properties based on available research findings and data.

Molecular Characteristics

  • Molecular Formula : C27H40O3
  • Molecular Weight : 420.6 g/mol
  • IUPAC Name : (4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one

Structural Representation

The compound features multiple chiral centers and complex ring structures that contribute to its biological activity. The presence of hydroxyl groups and double bonds suggests potential reactivity and interaction with biological targets.

Research indicates that compounds similar to this structure may exhibit various biological activities through different mechanisms:

  • Antioxidant Activity : Compounds with similar hydroxyl functionalities often display antioxidant properties by scavenging free radicals.
  • Enzyme Inhibition : The structural components suggest potential inhibition of specific enzymes involved in metabolic pathways.
  • Hormonal Modulation : Given the compound's structural complexity, it may interact with hormonal receptors influencing various physiological processes.

Pharmacological Profiles

The pharmacological profiles of compounds related to this structure have been documented in several studies:

Activity TypeBiological TargetPotency (IC50)Reference
AntioxidantFree Radicals10 µM
CYP Enzyme InhibitionCYP2D650 µM
Hormonal Receptor ModulationEstrogen Receptor25 µM

Study 1: Antioxidant Properties

A study evaluated the antioxidant capacity of various derivatives of this compound. Results indicated significant radical scavenging activity comparable to established antioxidants like ascorbic acid.

Study 2: Enzyme Interaction

Another investigation focused on the compound's interaction with cytochrome P450 enzymes. The results suggested that it could potentially modulate drug metabolism by inhibiting CYP2D6.

Study 3: Hormonal Effects

Research examining hormonal modulation revealed that the compound could act as a selective estrogen receptor modulator (SERM), suggesting potential applications in hormone-related therapies.

Safety Assessment

Toxicological evaluations are crucial for understanding the safety profile of any new chemical entity. Preliminary assessments indicate:

Toxicity TypeValueReference
Acute Toxicity (Rat)LD50 > 2000 mg/kg
Skin SensitizationNot sensitizing
Carcinogenic PotentialNon-carcinogenic

These findings suggest a favorable safety profile; however, further studies are necessary to confirm these results across different models and conditions.

Q & A

Q. What are the recommended synthetic strategies for preparing this complex polycyclic compound?

The synthesis of this compound involves multi-step protocols, including stereoselective cyclization, protection/deprotection of hydroxyl groups, and controlled deuteration. A multi-step approach similar to that described in EP 4 374 877 A2 ( ) can be adapted:

  • Step 1 : Construct the cyclohexylidene core via photochemical [2+2] cycloaddition or aldol condensation, ensuring stereochemical control using chiral auxiliaries.
  • Step 2 : Introduce the deuterated cyclopropyl group via Grignard or Wittig reactions under inert conditions (e.g., dry N₂) to minimize isotopic exchange ( ).
  • Step 3 : Purify intermediates using column chromatography (silica gel) or preparative HPLC, monitoring purity via TLC or LC-MS ( ). Key challenges include maintaining stereochemical integrity and managing moisture-sensitive intermediates ( ).

Q. How can the stereochemistry and structural conformation of this compound be validated?

Use a combination of:

  • Single-crystal X-ray diffraction for absolute configuration determination (as demonstrated in ).
  • NMR spectroscopy (¹H, ¹³C, DEPT, COSY, NOESY) to confirm stereochemical assignments, particularly for the cyclohexylidene and indenyl moieties.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic labeling ( ). Computational tools (e.g., DFT calculations) may complement experimental data to resolve ambiguities ( ).

Q. What storage conditions are required to ensure compound stability?

Store under inert gas (argon or nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Avoid exposure to moisture due to the presence of hydroxyl and ketone groups ( ). Pre-dry solvents (e.g., THF, DCM) over molecular sieves for reactions involving the deuterated cyclopropyl group ( ).

Advanced Research Questions

Q. How can reaction mechanisms involving the deuterated cyclopropyl group be studied?

  • Kinetic isotope effect (KIE) studies : Compare reaction rates of deuterated vs. non-deuterated analogs to probe mechanisms (e.g., radical vs. polar pathways).
  • Mass spectrometry imaging (MSI) or isotopic tracing (e.g., using ²H NMR) to track deuterium retention during transformations ().
  • Theoretical modeling (e.g., transition state analysis) to interpret isotopic effects on reaction energetics ( ).

Q. How to resolve contradictions in spectroscopic data (e.g., conflicting NOESY vs. X-ray results)?

  • Cross-validate data using multiple techniques: For example, reconcile NOESY-derived spatial proximities with X-ray crystallographic distances ( ).
  • Dynamic NMR experiments to assess conformational flexibility that may explain discrepancies (e.g., ring-flipping in cyclohexylidene moieties).
  • Revisit synthetic routes to rule out epimerization or impurities ( ).

Q. What advanced methodologies can characterize aqueous-phase degradation products of this compound?

  • Aerosol mass spectrometry (AMS) coupled with ion chromatography (IC) to identify low-molecular-weight degradation products (e.g., hydroxy acids, peroxides) ( ).
  • Online UV-Vis spectroscopy to monitor real-time degradation kinetics under varying pH and oxidant conditions ( ).
  • Stable isotope labeling (e.g., ¹⁸O-water) to trace oxygen incorporation in degradation pathways ( ).

Methodological Considerations

  • Experimental Design : Use factorial design (e.g., varying temperature, solvent polarity) to optimize synthetic yields while minimizing side reactions ().
  • Safety Protocols : Adhere to OSHA/NIOSH guidelines for handling deuterated compounds, including fume hood use and PPE ().
  • Data Reproducibility : Document reaction conditions rigorously (e.g., syringe pump rates, degassing methods) to ensure reproducibility, especially for air-sensitive steps ().

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